4-(Furan-2-yl)phenyl(phenyl)methanone
Description
4-(Furan-2-yl)phenyl(phenyl)methanone is a diarylketone featuring a phenyl group and a 4-(furan-2-yl)phenyl group attached to a carbonyl moiety. Its molecular formula is C₁₇H₁₂O₂ (molecular weight: 256.28 g/mol).
Properties
CAS No. |
128373-20-6 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[4-(furan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-17(14-5-2-1-3-6-14)15-10-8-13(9-11-15)16-7-4-12-19-16/h1-12H |
InChI Key |
TVVNPEMAUBAFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3 |
Synonyms |
[4-(Furan-2-yl)phenyl](phenyl)methanone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)phenyl(phenyl)methanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-benzoylphenylacetylene with a suitable catalyst can lead to the formation of the furan ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzoyl group onto the phenyl ring, followed by cyclization to form the furan ring .
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)phenyl(phenyl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)phenyl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(4-Hydroxyphenyl)furan.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)phenyl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the aromatic rings or the inclusion of heterocycles. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Diarylmethanones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/Physical Data | Reference |
|---|---|---|---|---|---|
| 4-(Furan-2-yl)phenyl(phenyl)methanone | C₁₇H₁₂O₂ | 256.28 | Phenyl, 4-(furan-2-yl)phenyl | Not explicitly reported | - |
| furan-2-yl-(4-methylphenyl)methanone | C₁₂H₁₀O₂ | 186.21 | 4-Methylphenyl, furan-2-yl | Safety data available (CAS 13365-62-3) | |
| 4-(Furan-2-carbonyl)piperazin-1-ylmethanone | C₁₆H₁₄N₃O₅ | 328.30 | Piperazine, nitro group | FT-IR C=O stretch at 1625 cm⁻¹ | |
| Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) | C₂₈H₂₀N₆O₂S₂ | 544.63 | Thiadiazole, phenylamino groups | Antimicrobial activity |
Key Observations :
- Electron Effects : The furan ring in the target compound is electron-rich, enhancing resonance stabilization of the carbonyl group compared to electron-withdrawing substituents (e.g., nitro in ). This may increase electrophilicity at the carbonyl carbon.
- Lipophilicity: Methyl groups (e.g., in furan-2-yl-(4-methylphenyl)methanone ) enhance lipophilicity, whereas polar groups like piperazine or nitro reduce solubility in non-polar solvents .
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